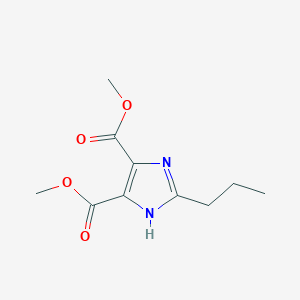

2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Pentigetide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

化学反应分析

Pentigetide undergoes various chemical reactions, including:

Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

Substitution: Pentigetide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pharmaceutical Applications

DMPID is recognized for its role as an intermediate in the synthesis of pharmaceuticals. The imidazole derivatives are known for their diverse biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that DMPID may exhibit antimicrobial effects, making it a candidate for further research in developing new antibiotics or antifungal agents.

- Drug Discovery : The compound's structure suggests potential as a lead compound in drug discovery efforts, particularly for targeting specific enzymes or receptors involved in disease pathways .

- Antihypertensive Drugs : DMPID is noted as an intermediate in the synthesis of the antihypertensive drug Olmesartan, indicating its importance in cardiovascular pharmacotherapy .

Material Science Applications

The unique properties of DMPID allow it to be explored in material science:

- Coordination Complexes : The imidazole ring can form stable coordination complexes with various metals, which may lead to the development of novel materials with specific functionalities.

- Polymer Chemistry : DMPID can serve as a building block for synthesizing polymers that require specific chemical properties or functionalities due to its reactivity and structural characteristics.

Organic Synthesis

DMPID is utilized as a versatile building block in organic synthesis:

- Reactivity : The compound can participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

- Intermediate Production : It serves as an intermediate or precursor in the synthesis of other chemical compounds, facilitating the production of diverse chemical entities.

Case Studies and Research Findings

Research on DMPID has been limited but promising. Notable findings include:

- Biological Activity Studies : Investigations into DMPID have indicated potential interactions with biological targets that warrant further exploration to elucidate its mechanisms of action and therapeutic potential .

- Synthesis Methods : Various methods have been developed for synthesizing DMPID efficiently, enhancing its availability for research and application purposes .

作用机制

Pentigetide exerts its effects by inhibiting the binding of IgE to its receptors on the surface of mast cells and basophils . This inhibition prevents the release of histamine and other inflammatory mediators, thereby reducing allergic responses . The molecular targets involved include the IgE receptors (FcεRI) on mast cells and basophils .

相似化合物的比较

Pentigetide is unique compared to other similar compounds due to its specific amino acid sequence and its ability to inhibit IgE-mediated allergic responses . Similar compounds include:

DL-3-hydroxy-3-phenylpentanamide (HEPP): Another synthetic peptide with anticonvulsant properties.

DL-3-hydroxy-3-(4’chlorophenyl)-pentanamide (Cl-HEPP): A modified version of HEPP with enhanced anticonvulsant activity.

These compounds share some structural similarities with Pentigetide but differ in their specific applications and mechanisms of action.

生物活性

2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester (DMPID) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMPID has the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol. It features an imidazole ring, which is crucial for its biological activity, alongside two carboxylic acid groups that are esterified with methanol. The structural uniqueness of DMPID positions it as a versatile compound with potential applications in drug discovery.

Antimicrobial Properties

Research indicates that DMPID exhibits notable antimicrobial activity . Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial growth inhibition. The imidazole ring is known for its role in various antimicrobial agents, making DMPID a candidate for further exploration in this area .

Enzyme Interaction

DMPID's biological activity may be linked to its ability to modulate enzyme functions. While specific interactions remain to be fully elucidated, the compound's structure suggests potential binding to various biological targets. Studies utilizing techniques like molecular docking and enzyme assays could provide insights into its mechanism of action .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of DMPID on cancer cell lines. For instance, compounds structurally related to DMPID have shown moderate cytostatic effects against HeLa cells, indicating that DMPID may also possess similar properties .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 24 | Moderate cytostatic effect |

| MCF-7 (Breast) | 32 | Selective activity without toxicity |

| A549 (Lung) | TBD | Further studies required |

Comparative Analysis

To understand the uniqueness of DMPID, a comparative analysis with other imidazole derivatives was performed. The following table summarizes key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C12H18N2O4 | Contains ethyl groups instead of methyl |

| 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | C8H9N2O4 | Lacks propyl group; fewer carbon atoms |

| 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | C9H11N2O4 | Ethyl group instead of propyl; different steric effects |

This comparison highlights how the specific combination of functional groups in DMPID may confer distinct biological activities compared to other compounds.

The precise mechanism of action for DMPID remains largely unexplored. However, it is hypothesized that its interactions with biological targets could involve:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Receptor binding : Modulating signaling pathways relevant to cell proliferation and apoptosis.

Further studies employing advanced biochemical techniques are necessary to clarify these mechanisms.

属性

IUPAC Name |

dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-5-6-11-7(9(13)15-2)8(12-6)10(14)16-3/h4-5H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBHVVBYDOTMMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570231 |

Source

|

| Record name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124750-59-0 |

Source

|

| Record name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。